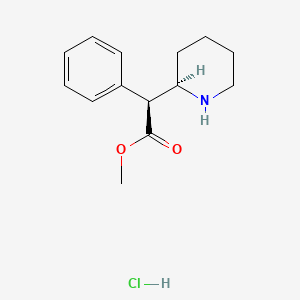![molecular formula C8H3Br2F2NO B13425005 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and difluoromethylated reagents. One common method includes the condensation of 2-aminophenol with 2,2-difluoro-1,3-benzodioxole in the presence of bromine under controlled conditions . The reaction is carried out in a solvent such as ethanol or acetonitrile, with a catalyst like titanium tetraisopropoxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, room temperature.
Oxidation: Hydrogen peroxide in acetic acid, elevated temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under reflux.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole compounds.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 2-Bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl(difluoro)methyl phosphonic acid
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and difluoromethyl groups makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H3Br2F2NO |
|---|---|
Molecular Weight |
326.92 g/mol |
IUPAC Name |
7-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C8H3Br2F2NO/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
VGEWKTPFLRKCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
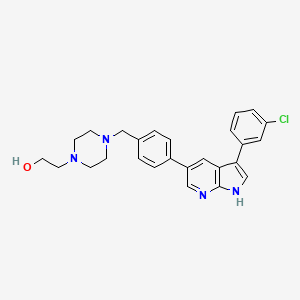
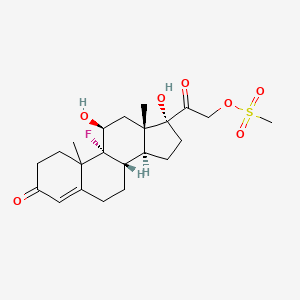
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

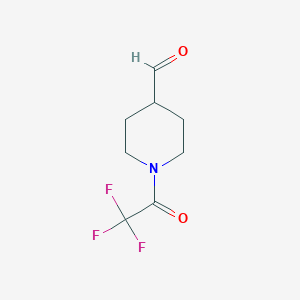

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
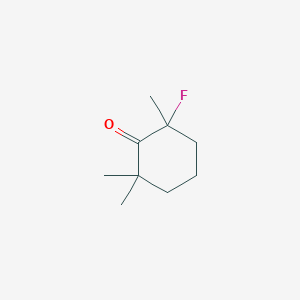

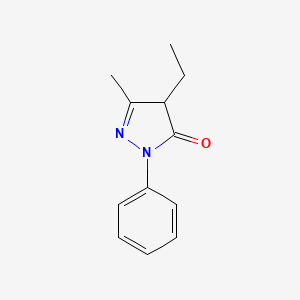
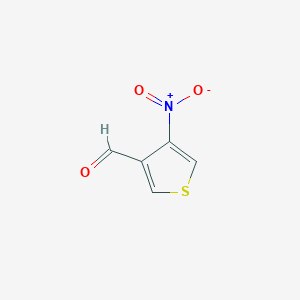
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
